molecular formula C15H9F3N4O2 B1394465 5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326844-83-0

5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1394465
M. Wt: 334.25 g/mol
InChI Key: WDYIDXRRLHPBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the introduction of various bio-relevant functional groups to pyridine . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for their antimicrobial properties. Some derivatives exhibited moderate antibacterial and antifungal activities, indicating their potential in antimicrobial research (Komsani et al., 2015).

Structural Analysis and Applications

In a study focusing on molecular and supramolecular structures, derivatives of 5-(pyridin-2-yl)-1,2,3-triazole were analyzed using X-ray diffractometry. The study provided insights into the arrangement of these molecules, which can be useful in understanding their physical properties and potential applications in materials science (Castiñeiras et al., 2018).

Quantum Chemistry Calculations

A study involving 5-(pyridin-2-yl)-1,2,3-triazole derivatives and copper compounds used quantum chemistry calculations to investigate Jahn–Teller distortion in these compounds. This research contributes to the understanding of molecular electronics and the development of copper-based compounds (Conradie et al., 2018).

Crystallization Behavior and Supramolecular Constructs

The crystallization behavior of 5-(pyridin-2-yl)-1,2,3-triazole derivatives was explored, identifying trends in their intermolecular contact patterns. This research aids in understanding the stability and arrangement of these compounds, which is valuable for designing new materials and pharmaceuticals (Tawfiq et al., 2014).

Reaction Studies and Antimicrobial Activity

The reaction of N 3 -phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, forming new 1,2,4-triazole-containing alkenoic acid derivatives, was studied. This research contributes to organic synthesis methodologies and the exploration of antimicrobial activities of the synthesized compounds (Modzelewska-Banachiewicz et al., 2012).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-pyridin-2-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-5-1-2-7-11(9)22-13(10-6-3-4-8-19-10)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYIDXRRLHPBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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